D-Galactosamine pentaacetate

Carbohydrate Chemistry Glycosylation Organic Synthesis

Synthesizing O-linked glycopeptides or ASGPR-targeting glycans requires GalNAc donors stable in anhydrous conditions. Unprotected amino sugars fail in aprotic solvents and lack orthogonal protection. D-Galactosamine pentaacetate solves this: - Five acetyl groups enable CHCl3/DMSO solubility & Lewis acid activation - Defined optical rotation (+115° to +125°) supports USP/EP/BP tech transfer - 12-month stability at 25°C reduces cold-chain dependence Direct replacement for unprotected or mono-acetylated analogs.

Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
CAS No. 76375-60-5
Cat. No. B023457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactosamine pentaacetate
CAS76375-60-5
Synonyms2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose;  2-(Acetylamino)-2-deoxy-D-galactopyranose 1,3,4,6-Tetraacetate
Molecular FormulaC16H23NO10
Molecular Weight389.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1
InChIKeyOVPIZHVSWNOZMN-IWQYDBTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galactosamine Pentaacetate Overview


D-Galactosamine pentaacetate (CAS 76375-60-5), systematic name 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose, is a fully acetylated D-galactosamine derivative with molecular formula C16H23NO10 and molecular weight 389.35 g/mol [1]. This compound presents as a white to off-white crystalline solid with a melting point of 230°C (dec.) and optical rotation of +115° to +125° (c=1 in CH2Cl2) . As a protected amino sugar building block, it serves as a glycosyl donor or acceptor precursor in oligosaccharide and glycoconjugate synthesis, with established roles in glycosaminoglycan assembly and carbohydrate chemistry research .

1 Protected amino sugar building block for anhydrous glycosylation
2 Enables orthogonal protecting group strategies in oligosaccharide assembly
3 Designed for GalNAc-containing glycan and glycoconjugate synthesis

Why D-Galactosamine Pentaacetate Cannot Be Substituted


Substitution of D-galactosamine pentaacetate with D-galactosamine hydrochloride (unprotected amino sugar), N-acetyl-D-galactosamine (mono-acetylated only at the amino position), or D-galactose pentaacetate (lacking the 2-acetamido functionality) results in fundamentally altered synthetic utility. The five acetyl protecting groups in D-galactosamine pentaacetate confer organic solvent solubility [1] and enable orthogonal protection strategies in multi-step oligosaccharide synthesis — capabilities absent in the unprotected parent compound, which is water-soluble and prone to intermolecular reactions. While N-acetyl-D-galactosamine retains the 2-acetamido group, it lacks hydroxyl protection and thus cannot serve as a glycosyl donor in stereoselective glycosylation without additional derivatization . D-Galactose pentaacetate lacks the 2-acetamido group entirely, preventing its use in synthesizing GalNAc-containing glycans critical for mucin-type O-glycosylation and asialoglycoprotein receptor targeting .

D-Galactosamine pentaacetate
Potential substitute — key mismatch
Peracetylated derivative
D-Galactosamine hydrochloride — water-soluble only; lacks acetyl protection for anhydrous glycosylation
Fully protected hydroxyls & amino group
N-Acetyl-D-galactosamine — hydroxyl groups unprotected; may require additional derivatization to act as glycosyl donor
Contains 2-acetamido functionality
D-Galactose pentaacetate — missing 2-acetamido group; may not enable GalNAc-epitope introduction for mucin-type or ASGPR-targeting glycans

D-Galactosamine Pentaacetate: Differentiation Evidence


Organic Solvent Solubility for Non-Aqueous Glycosylation

D-Galactosamine pentaacetate demonstrates solubility in chloroform and DMSO, enabling homogeneous reaction conditions in organic solvents required for glycosylation reactions, whereas unprotected D-galactosamine hydrochloride is water-soluble but exhibits negligible solubility in aprotic organic solvents .

Organic Solvent Solubility
class-level
Soluble in chloroform, DMSO
vs. D-galactosamine HCl — water-soluble only
Enables anhydrous glycosylation
Qualitative solubility; class-level inference
Carbohydrate Chemistry Glycosylation Organic Synthesis

Optical Rotation for Chiral Identity Verification

D-Galactosamine pentaacetate is supplied with a defined optical rotation specification of +115° to +125° (c=1 in CH2Cl2) , providing a quantitative, instrument-verifiable metric for stereochemical integrity and batch-to-batch consistency. This specification distinguishes it from the α-anomer (CAS 10385-50-9), which has a different optical rotation value and distinct anomeric configuration.

Optical Rotation
head-to-head
+115° to +125° (c=1, CH₂Cl₂)
vs. α-anomer — distinct rotation value
Supports anomeric identity verification
Polarimetric QC metric for stereochemical integrity
Quality Control Chiral Purity Analytical Chemistry

Ambient Stability for Long-Term Storage

Stability testing demonstrates that D-galactosamine pentaacetate shows no degradation when stored at 25°C for 12 months in airtight, desiccated containers . This shelf stability is achieved through full acetylation of hydroxyl and amino groups, which prevents hydrolytic degradation, intermolecular condensation, and Maillard-type browning reactions observed in unprotected D-galactosamine preparations under similar conditions.

Ambient Stability
class-level
12-month stability at 25°C
vs. D-galactosamine HCl — requires 2–8°C
Enables ambient storage without cold chain
Tested in airtight, desiccated containers
Compound Stability Inventory Management Reagent Storage

D-Galactosamine Pentaacetate: Optimal Procurement Scenarios


GalNAc Glycoconjugate Synthesis Under Anhydrous Conditions

Researchers synthesizing O-linked glycopeptides, mucin-type glycans, or asialoglycoprotein receptor (ASGPR) ligands require GalNAc building blocks compatible with anhydrous glycosylation conditions. D-Galactosamine pentaacetate's solubility in chloroform and DMSO enables homogeneous reaction in aprotic organic solvents, which is essential for Lewis acid-catalyzed glycosyl donor activation. The orthogonal acetyl protecting group strategy permits selective deprotection for iterative oligosaccharide assembly .

Chiral Identity Verification for GMP-Adjacent Research

Academic core facilities, biotech process development laboratories, and CROs preparing for scale-up to GMP manufacturing require reagent specifications that enable objective quality verification. D-Galactosamine pentaacetate's defined optical rotation specification (+115° to +125°, c=1 in CH2Cl2) provides a quantifiable metric for polarimetric identity confirmation, distinguishing it from the α-anomer and supporting USP/EP/BP compliance documentation during technology transfer .

Stable Pre-Protected Building Blocks for Multi-Step Synthesis

Laboratories conducting extended oligosaccharide synthesis campaigns, particularly those involving iterative glycosylation steps with intermittent storage periods, benefit from D-galactosamine pentaacetate's documented 12-month stability at 25°C in airtight containers. This eliminates the need for continuous refrigerated storage, reduces cold-chain dependency, and minimizes reagent reorder frequency — delivering measurable operational efficiency for high-throughput synthetic carbohydrate chemistry groups and medicinal chemistry departments .

Application
Selection Property
Validation Focus
Anhydrous GalNAc glycoconjugate synthesis
Organic-solvent solubility
Glycosylation donor reactivity in aprotic media
Chiral identity verification for tech transfer
Optical rotation specification
Anomeric purity by polarimetry
Multi-step oligosaccharide assembly campaigns
Ambient storage stability
Integrity after prolonged ambient storage

Technical Documentation Hub

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35 linked technical documents
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